molecular formula C24H26N2O4S B7720778 N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide

N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide

Cat. No.: B7720778
M. Wt: 438.5 g/mol
InChI Key: PNMJLLSKVLFYOP-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide is a complex organic compound that features a methoxyphenyl group, a sulfamoyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the methoxyphenyl derivative and the sulfamoyl phenyl derivative. These intermediates are then coupled under specific reaction conditions to form the final product.

  • Step 1: Preparation of Methoxyphenyl Derivative

    • React 3-methoxyaniline with an appropriate acylating agent to form the methoxyphenyl amide.
    • Reaction conditions: Use of a base such as triethylamine and a solvent like dichloromethane.
  • Step 2: Preparation of Sulfamoyl Phenyl Derivative

    • React 4-aminophenylsulfonamide with 2-phenylethyl bromide to form the sulfamoyl phenyl derivative.
    • Reaction conditions: Use of a base such as potassium carbonate and a solvent like dimethylformamide.
  • Step 3: Coupling Reaction

    • Couple the methoxyphenyl amide with the sulfamoyl phenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
    • Reaction conditions: Use of a solvent like tetrahydrofuran and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to form an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of electrophiles such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The methoxyphenyl and sulfamoyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-3-phenylpropanamide
  • N-(4-methoxyphenyl)-3-phenylpropanamide
  • N-(3-methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)propanamide

Uniqueness

N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide is unique due to the presence of both the methoxyphenyl and sulfamoyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-30-22-9-5-8-21(18-22)26-24(27)15-12-20-10-13-23(14-11-20)31(28,29)25-17-16-19-6-3-2-4-7-19/h2-11,13-14,18,25H,12,15-17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMJLLSKVLFYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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